4-[(2-chloro-6-methylbenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;hydrochloride
Description
This compound features a pyrazole-5-carboxamide core substituted with a 2-chloro-6-methylbenzoyl group at the 4-amino position and a piperidin-4-yl moiety at the N-terminal (Fig. 1). The hydrochloride salt enhances solubility, a critical factor for bioavailability.
Properties
Molecular Formula |
C17H21Cl2N5O2 |
|---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
4-[(2-chloro-6-methylbenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H20ClN5O2.ClH/c1-10-3-2-4-12(18)14(10)16(24)22-13-9-20-23-15(13)17(25)21-11-5-7-19-8-6-11;/h2-4,9,11,19H,5-8H2,1H3,(H,20,23)(H,21,25)(H,22,24);1H |
InChI Key |
LECSAMFEKJHSOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C(=O)NC2=C(NN=C2)C(=O)NC3CCNCC3.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with β-Ketoesters
The pyrazole ring is typically synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters. For example:
Chlorination and Functionalization
The 5-carboxamide group is introduced via:
- Step 1 : Hydrolysis of the ester to carboxylic acid using LiOH.
- Step 2 : Conversion to carboxamide via reaction with piperidin-4-ylamine using HBTU as a coupling agent.
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Ester hydrolysis | LiOH (2 equiv) | THF/H₂O, 25°C, 6h | 92% | |
| Amide formation | HBTU, DIPEA | DMF, 0°C → 25°C, 12h | 78% |
Benzoylation of the Pyrazole Amine
Acylation with 2-Chloro-6-methylbenzoyl Chloride
The amino group at position 4 of the pyrazole is acylated using:
Regioselectivity Control
Competing acylation at the pyrazole’s 1H-position is mitigated by:
- Steric hindrance : Bulky substituents on the benzoyl chloride limit undesired reactions.
- Temperature : Low-temperature conditions (0°C) favor selective N-acylation.
Piperidine Coupling and Salt Formation
Reductive Amination
Piperidin-4-ylamine is coupled via reductive amination:
Hydrochloride Salt Preparation
The free base is treated with HCl gas in anhydrous ether:
Optimization and Scale-Up Challenges
Critical Process Parameters
Chemical Reactions Analysis
Types of Reactions
4-[(2-chloro-6-methylbenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-[(2-chloro-6-methylbenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-chloro-6-methylbenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Pyrazole Carboxamide-Based Kinase Inhibitors
Example Compound : Dasatinib (BMS-354825)
- Structure: Contains a 2-aminothiazole core linked to a pyrimidinyl-piperazinyl group and a chloro-methylphenyl carboxamide .
- Key Differences :
- Core : Thiazole vs. pyrazole in the target compound.
- Substituents : Dasatinib’s piperazinyl-ethyl-hydroxy group vs. the target’s piperidinyl group.
- Pharmacology: Targets Src/Abl kinases with subnanomolar potency . Orally bioavailable, demonstrated efficacy in chronic myelogenous leukemia (CML) xenografts .
Table 1: Structural and Pharmacokinetic Comparison
Pyrazole Carboxamide Insecticides
Example Compound : Chlorantraniliprole (Anthranilic Diamide Class)
- Structure : N-Pyridylpyrazole carboxamide with ortho-carbamoyl positioning .
- Key Differences :
- Aromatic Ring : Pyridine vs. benzene in the target compound.
- Substituents : Chlorantraniliprole lacks the piperidinyl group.
- Pharmacology: Activates insect ryanodine receptors, causing calcium dysregulation . High efficacy at 50 mg/L against lepidopteran pests .
Table 2: Insecticidal Activity Comparison
Thiazole and Piperazinyl Analogs
Example Compound: N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide (BMS-2738486)
- Structure : Thiazole-5-carboxamide with a hydroxyethyl-piperazinyl-pyrimidine group.
- Key Differences :
- Core : Thiazole vs. pyrazole.
- Substituents : Hydroxyethyl-piperazinyl vs. piperidinyl.
- Pharmacology :
- Potent kinase inhibitor with unconfirmed targets in the provided evidence.
Research Findings and Implications
- Kinase Inhibition : Pyrazole carboxamides with piperidinyl groups (e.g., the target compound) may exhibit distinct selectivity profiles compared to thiazole-based inhibitors like dasatinib, warranting further enzymatic assays .
- Solubility and Bioavailability: The hydrochloride salt in the target compound mirrors strategies used in dasatinib monohydrate, suggesting optimized pharmacokinetics for oral administration .
Biological Activity
The compound 4-[(2-chloro-6-methylbenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide; hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be depicted as follows:
This structure includes a pyrazole ring, a piperidine moiety, and a chloro-substituted benzoyl group, which are critical for its biological interactions.
Antitumor Activity
Research has indicated that pyrazole derivatives exhibit significant antitumor properties. A study highlighted that various synthesized pyrazole carboxamides, including compounds similar to the one in focus, demonstrated notable inhibitory effects against key oncogenic pathways, such as BRAF(V600E) and EGFR. These pathways are crucial in cancer proliferation and survival .
Anti-inflammatory Effects
The compound also shows promise in anti-inflammatory applications. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .
Antimicrobial Properties
In vitro studies have demonstrated that certain pyrazole derivatives possess antimicrobial activity against various pathogens. The specific compound under review has shown effectiveness against both bacterial and fungal strains, making it a candidate for further development in antimicrobial therapies .
The biological activities of 4-[(2-chloro-6-methylbenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide; hydrochloride are believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth and inflammation.
- Receptor Modulation : It can interact with various receptors that regulate cellular signaling pathways associated with cancer and inflammation.
- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that pyrazole derivatives can reduce oxidative stress by scavenging ROS, contributing to their protective effects against cellular damage .
In Vivo Studies
A notable case study involved the administration of similar pyrazole derivatives in animal models of cancer. The results indicated a significant reduction in tumor size and improved survival rates compared to control groups. These findings support the potential use of this class of compounds in cancer therapy .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
